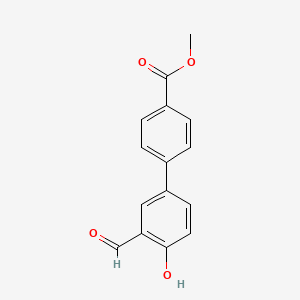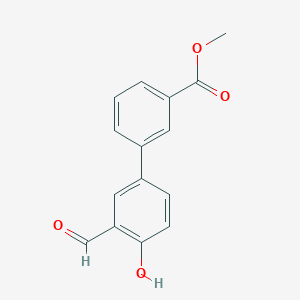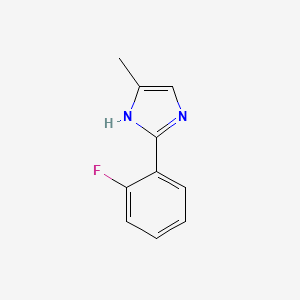
2-Formyl-4-(thiophen-3-yl)phenol, 95%
描述
2-Formyl-4-(thiophen-3-yl)phenol, 95% (2F4TP95) is an organic compound with a range of applications in the fields of synthetic chemistry, medicinal chemistry, and analytical chemistry. It has been used for a variety of purposes, including as a reagent for the synthesis of various compounds, as a catalyst for organic reactions, and as a probe for studying the structure and reactivity of organic molecules. In addition, 2F4TP95 has been used in the synthesis of pharmaceuticals, in the development of new materials, and in the analysis of biological samples.
科学研究应用
2-Formyl-4-(thiophen-3-yl)phenol, 95% has been used in a variety of scientific research applications. It has been used as a reagent for the synthesis of various compounds, such as 1-methyl-4-(thiophen-3-yl)benzene and 2-methyl-4-(thiophen-3-yl)benzene. It has also been used as a catalyst for organic reactions, such as the Friedel-Crafts alkylation of benzene. Furthermore, 2-Formyl-4-(thiophen-3-yl)phenol, 95% has been used as a probe for studying the structure and reactivity of organic molecules, such as the reaction of 2-Formyl-4-(thiophen-3-yl)phenol, 95% with 2,4-dichlorobenzaldehyde. In addition, it has been used in the synthesis of pharmaceuticals, in the development of new materials, and in the analysis of biological samples.
作用机制
2-Formyl-4-(thiophen-3-yl)phenol, 95% acts as a nucleophile in organic reactions, meaning that it can donate electrons to form a covalent bond with an electron-deficient species, such as a carbonyl group. This is the mechanism by which it can act as a catalyst for organic reactions, such as the Friedel-Crafts alkylation of benzene. Furthermore, 2-Formyl-4-(thiophen-3-yl)phenol, 95% can act as a probe for studying the structure and reactivity of organic molecules, as it can react with electron-deficient species, such as 2,4-dichlorobenzaldehyde.
Biochemical and Physiological Effects
2-Formyl-4-(thiophen-3-yl)phenol, 95% has not been found to have any significant biochemical or physiological effects. It is not known to be toxic, carcinogenic, or mutagenic. Furthermore, it is not known to be an allergen or to have any other adverse effects on human health.
实验室实验的优点和局限性
2-Formyl-4-(thiophen-3-yl)phenol, 95% has several advantages for lab experiments. It is a relatively stable compound, with a long shelf life. Furthermore, it is readily available and relatively inexpensive. However, it is also important to note that 2-Formyl-4-(thiophen-3-yl)phenol, 95% is a volatile compound, and can be hazardous when exposed to high temperatures or open flames.
未来方向
There are several potential future directions for the use of 2-Formyl-4-(thiophen-3-yl)phenol, 95%. It could be used as a reagent for the synthesis of other compounds, such as heterocycles and polycyclic aromatic hydrocarbons. It could also be used as a catalyst for the synthesis of pharmaceuticals or other organic compounds. Furthermore, it could be used in the development of new materials, such as polymers or nanomaterials. Finally, it could be used in the analysis of biological samples, such as proteins or nucleic acids.
属性
IUPAC Name |
2-hydroxy-5-thiophen-3-ylbenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O2S/c12-6-10-5-8(1-2-11(10)13)9-3-4-14-7-9/h1-7,13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUICYUGGZYRQOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CSC=C2)C=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00602407 | |
| Record name | 2-Hydroxy-5-(thiophen-3-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00602407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Formyl-4-(thiophen-3-YL)phenol | |
CAS RN |
298220-86-7 | |
| Record name | 2-Hydroxy-5-(thiophen-3-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00602407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





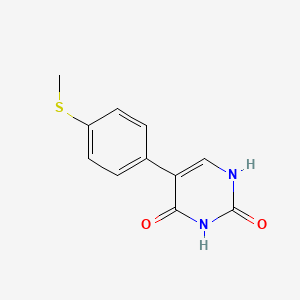


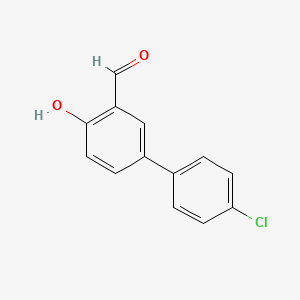



![1-[3-(4-Methylphenyl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B6326521.png)
